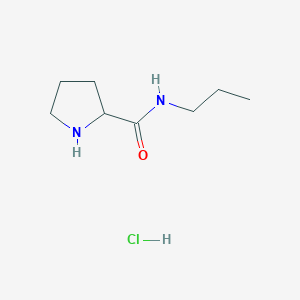

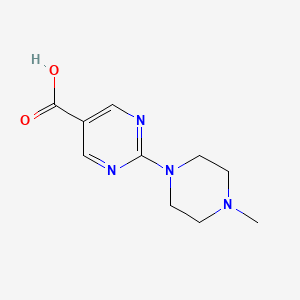

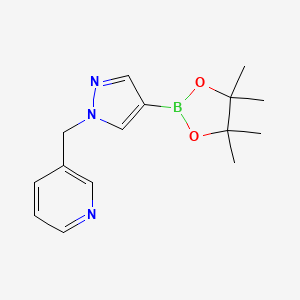

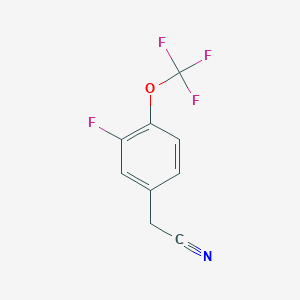

![molecular formula C14H15FN2O B1319334 N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine CAS No. 937596-49-1](/img/structure/B1319334.png)

N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Selective Detection of Trinitrophenol/Picric Acid

N,N-Dimethylamine and N,N-diphenylamine-decorated fluorescent imidazole borates, including derivatives of N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine, have been developed for the selective detection of trinitrophenol/picric acid (PA). These compounds are effective due to the deprotonation of PA by the -NMe2 group and weak interactions in the complex formed with PA, which is crucial for distinguishing PA from other polynitrated organic compounds (Kunchala Dhanunjayarao, Vanga Mukundam, K. Venkatasubbaiah, 2016).

Investigation in Fluorescence Enhancement

Research into the optical properties of N,N-dimethylamine derivatives has shown that introducing N-phenyl substituents into 4-aminostilbenes, such as N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine, leads to more planar ground-state geometry, red-shifted absorption, and fluorescence spectra. This results in higher fluorescence quantum yields and lesser photoisomerization, offering potential in materials science and photonic applications (Jye‐Shane Yang, Shih-Yi Chiou, Kang-ling Liau, 2002).

Contribution to Drug Development

In the field of medicinal chemistry, derivatives of N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine have been explored. Compounds featuring this structure, such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have shown promise as selective and orally efficacious inhibitors in drug development, particularly in targeting the Met kinase superfamily (G. M. Schroeder et al., 2009).

Role in Synthesis of Fluorophenol Derivatives

The compound has also been used in the synthesis of various fluorophenol derivatives. For example, no-carrier-added 4-[18F]fluorophenol has been used in the synthesis of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, highlighting its role in the development of potential radiopharmaceuticals (T. Stoll, J. Ermert, S. Oya, H. Kung, H. Coenen, 2004).

Applications in Protein-Protein Interaction Studies

In biochemical research, derivatives of N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine have been employed as tools in the study of protein-protein interactions. These compounds, due to their fluorescent properties, aid in the detection and analysis of dynamic interactions in biological systems (Galen S. Loving, B. Imperiali, 2008).

properties

IUPAC Name |

2-[3-(dimethylamino)phenoxy]-5-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(15)8-13(14)16/h3-9H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYFOSUTNZYHHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.